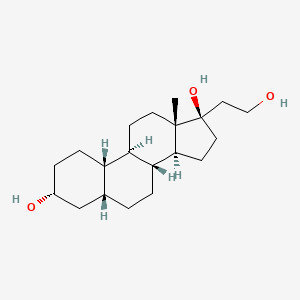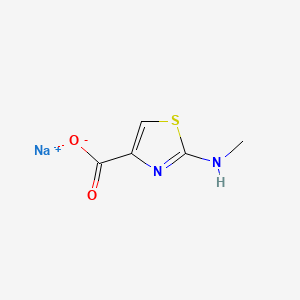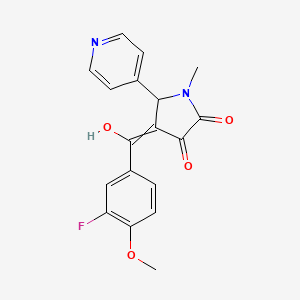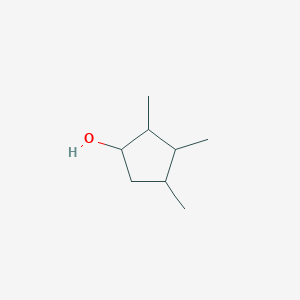
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol is a steroidal compound with the molecular formula C21H36O3. It is a derivative of pregnane and is characterized by its three hydroxyl groups located at the 3, 17, and 21 positions. This compound is of interest in various fields of scientific research due to its unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the reduction of a suitable pregnane derivative, followed by selective hydroxylation at the desired positions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification through chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and its interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of (3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol: Another steroidal compound with similar structural features but different functional groups.
Epiandrosterone: A steroid hormone with weak androgenic activity, structurally related but with different biological functions.
Uniqueness
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol is unique due to its specific hydroxylation pattern and its potential applications in various fields. Its distinct structure allows for unique interactions with biological molecules and specific chemical reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(3R,5R,8R,9R,10S,13S,14S,17R)-17-(2-hydroxyethyl)-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O3/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h13-18,21-23H,2-12H2,1H3/t13-,14-,15+,16-,17-,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
MHBKCJDVFFATFT-UNZHJGKSSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(CCO)O)O |
Kanonische SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(CCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)

![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)


![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)



![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)

![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
